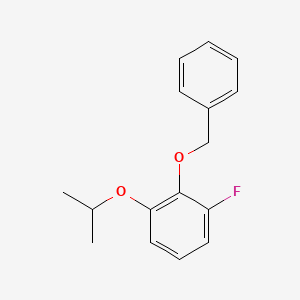
2-(Benzyloxy)-1-fluoro-3-isopropoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-1-fluoro-3-isopropoxybenzene is an organic compound that features a benzene ring substituted with benzyloxy, fluoro, and isopropoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-fluoro-3-isopropoxybenzene can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the use of benzyl ethers, which can be generated using the Williamson Ether Synthesis. This involves the deprotonation of an alcohol followed by reaction with benzyl bromide . For substrates that are not stable under basic conditions, benzyl trichloroacetimidate can be used under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-fluoro-3-isopropoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The benzylic position is susceptible to oxidation, leading to the formation of benzoquinones.
Reduction: Reduction reactions can convert electron-withdrawing groups into electron-donating groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents like nitrating agents and Friedel-Crafts acylation reagents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoquinones, while reduction can produce various alkylbenzenes .
Scientific Research Applications
2-(Benzyloxy)-1-fluoro-3-isopropoxybenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-fluoro-3-isopropoxybenzene involves its interaction with various molecular targets and pathways. For example, in Suzuki–Miyaura coupling, the compound participates in oxidative addition and transmetalation processes with palladium catalysts . These reactions facilitate the formation of new carbon–carbon bonds, enabling the synthesis of complex organic molecules .
Comparison with Similar Compounds
2-(Benzyloxy)-1-fluoro-3-isopropoxybenzene can be compared with other similar compounds, such as:
2-Benzyloxy-1-methylpyridinium triflate: This compound is used as a reagent for the synthesis of benzyl ethers and esters under neutral conditions.
Benzyl trichloroacetimidate: Used for benzylation under acidic conditions, it is another reagent for the protection of hydroxyl groups.
2-Nitrobenzyl group: This group is used as a photoremovable protecting group in biochemical systems.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other benzylated compounds.
Properties
Molecular Formula |
C16H17FO2 |
|---|---|
Molecular Weight |
260.30 g/mol |
IUPAC Name |
1-fluoro-2-phenylmethoxy-3-propan-2-yloxybenzene |
InChI |
InChI=1S/C16H17FO2/c1-12(2)19-15-10-6-9-14(17)16(15)18-11-13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3 |
InChI Key |
VEFCXQPEVYAGAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)F)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















